6-amino-3-bromo-2-Pyrazinecarbonitrile
Description
6-Amino-3-bromo-2-pyrazinecarbonitrile (CAS: 74290-67-8) is a heterocyclic compound featuring a pyrazine core substituted with an amino group (-NH₂) at position 6, a bromine atom (-Br) at position 3, and a cyano group (-CN) at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The amino group enhances nucleophilicity, while the bromine atom provides a site for cross-coupling reactions, and the cyano group stabilizes the ring system .
Properties
CAS No. |
1369485-80-2 |
|---|---|
Molecular Formula |
C5H3BrN4 |
Molecular Weight |
199.01 g/mol |
IUPAC Name |
6-amino-3-bromopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H3BrN4/c6-5-3(1-7)10-4(8)2-9-5/h2H,(H2,8,10) |
InChI Key |
KKNKTGJHYBZZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Ring
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile (CAS: 1065266-98-9)
- Structure: Bromine (position 3), chlorine (position 5), methyl (position 6), and cyano (position 2).
- Properties: The methyl group increases hydrophobicity compared to the amino group in the target compound. Chlorine at position 5 enhances electrophilicity, enabling diverse substitution reactions.
- Similarity Score: 0.88 (structural similarity to 6-amino-3-bromo-2-pyrazinecarbonitrile) .
6-Bromo-3-chloropyrazine-2-carbonitrile (CAS: 1257072-34-6)
Functional Group Modifications
3-Amino-6-bromopyrazine-2-carbaldehyde (CAS: 1196156-63-4)
- Structure: Replaces the cyano group (-CN) with a carbaldehyde (-CHO).
- Properties : The aldehyde group introduces electrophilicity, enabling condensation reactions. Purity: 95% .
6-Bromo-3-hydroxypyrazine-2-carboxylic Acid (CAS: 374063-92-0)
Pyridine vs. Pyrazine Derivatives
5-Bromo-6-methyl-2-pyridinecarbonitrile (CAS: 1173897-86-3)
- Structure: Pyridine ring with bromine (position 5), methyl (position 6), and cyano (position 2).
- Properties : The pyridine ring’s lower basicity compared to pyrazine reduces nucleophilic reactivity. Methyl group enhances steric hindrance .
3-Amino-6-bromo-2,4-dichloropyridine
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Reactivity: The amino group in this compound facilitates Buchwald–Hartwig amination, whereas bromine supports palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
- Stability: Cyano groups in pyrazine derivatives enhance thermal stability compared to carbaldehyde analogs .
- Applications : Brominated pyrazinecarbonitriles are intermediates in kinase inhibitor synthesis, while pyridine derivatives (e.g., 5-bromo-6-methyl-2-pyridinecarbonitrile) are used in material science .
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